tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

Lipophilicity logD Bioisostere

This spirocyclic amino alcohol is a conformationally constrained, three-dimensional bioisostere of piperidine, featuring a Boc-protected secondary amine and a free equatorial hydroxyl group. Unlike generic piperidine alcohols or benzyl-protected analogs, the spiro[3.5]nonane core reduces planarity, lowers logD (predicted XLogP3 ~1.6), and improves metabolic stability. The Boc group enables mild acidic deprotection orthogonal to other protecting groups. Documented in patent literature from AstraZeneca, Johnson & Johnson, and C4 Therapeutics, this intermediate enables rapid SAR exploration around a rigid sp3-rich scaffold. Ideal for medicinal chemistry and parallel library synthesis.

Molecular Formula C13H23NO3
Molecular Weight 241.331
CAS No. 1363383-18-9
Cat. No. B567638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
CAS1363383-18-9
Molecular FormulaC13H23NO3
Molecular Weight241.331
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)O
InChIInChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h10,15H,4-9H2,1-3H3
InChIKeyNQHGYUZNWXIZID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1363383-18-9): Procurement-Ready Spirocyclic Intermediate for Advanced Drug Design


tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1363383-18-9), also known as 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane, is a spirocyclic amino alcohol building block characterized by a rigid, three-dimensional 2-azaspiro[3.5]nonane core functionalized with a Boc-protected secondary amine and a free equatorial hydroxyl group [1]. The scaffold is recognized as a saturated bioisostere of piperidine, offering distinct conformational constraints and altered physicochemical properties that are of high value in medicinal chemistry campaigns aiming to improve drug-like attributes [2]. This compound is a critical intermediate in the synthesis of complex drug candidates, as evidenced by its citation in patent literature from major pharmaceutical organizations such as AstraZeneca, Johnson & Johnson, and C4 Therapeutics [1].

Why a Piperidine Derivative or Benzyl-Protected Analog Cannot Replace CAS 1363383-18-9 in a Scientific Workflow


Substituting tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate with a generic piperidine alcohol or a benzyl-protected analog fundamentally alters the physicochemical and conformational profile of a lead series. The spirocyclic framework, as a three-dimensional bioisostere of piperidine, inherently reduces molecular planarity, thereby lowering measured logD and improving metabolic stability—a benefit not replicated by simpler, more flexible heterocycles [1]. Furthermore, the tert-butyloxycarbonyl (Boc) protecting group is specifically orthogonal to other common protecting groups (e.g., benzyl esters) and is cleaved under mild acidic conditions, making it incompatible with acid-sensitive functionalities [2]. This dual orthogonality and 3D conformational constraint, coupled with the synthetic handle provided by the 7-hydroxy group, are non-fungible attributes that directly dictate the feasibility of downstream synthetic routes and the success of structure-activity relationship (SAR) exploration.

Quantitative Differentiation of tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate Against its Closest Analogs


Lipophilicity Modulation: spiro[3.5]nonane Framework Reduces logD vs. Piperidine Isosteres

The 2-azaspiro[3.5]nonane scaffold is a 3D bioisostere of piperidine that demonstrably lowers the measured distribution coefficient (logD). In a systematic analysis of matched molecular pairs, replacing a piperidine ring with an azaspiro[3.3]heptane core reduced logD7.4 by up to 1.0 log unit [1]. Extrapolating this class-level effect to the larger [3.5] system, the introduction of the spirocyclic junction disrupts molecular planarity and reduces overall lipophilicity, a critical parameter for optimizing absorption and reducing off-target promiscuity.

Lipophilicity logD Bioisostere Piperidine

Computational Lipophilicity (XLogP3) of CAS 1363383-18-9 Versus Piperidine Baseline

The compound tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1363383-18-9) has a computationally predicted XLogP3 value of 1.6 [1]. This value can be benchmarked against a simple Boc-protected piperidine analog, tert-butyl 4-hydroxypiperidine-1-carboxylate (CAS 374795-42-9), which has a reported XLogP3 of 0.7 [2]. The ~0.9 unit increase in calculated lipophilicity for the spirocyclic analog reflects the addition of two methylene units and the increased molecular complexity, which must be considered during property-based design and procurement for analoging.

Lipophilicity XLogP3 Piperidine

Metabolic Stability Advantage of Spirocyclic Scaffolds Over Flexible Piperidine Analogs

Spirocyclic scaffolds confer a class-level advantage in metabolic stability over their more flexible piperidine counterparts. In a direct matched-pair analysis, replacing a piperidine ring with a spirocyclic oxetane system resulted in improved intrinsic metabolic stability in human liver microsomes (HLM) and extended half-lives [1]. While not a direct measurement for this specific compound, this class-level inference supports the expectation that the constrained 2-azaspiro[3.5]nonane core will exhibit reduced oxidative metabolism compared to a flexible piperidine alcohol, a key consideration for improving in vivo pharmacokinetic profiles.

Metabolic Stability Spirocycle Piperidine Microsomal Clearance

Synthetic Orthogonality: Boc Protection Enables Selective Deprotection vs. Acid-Labile or Benzyl-Protected Analogs

The tert-butyloxycarbonyl (Boc) group on CAS 1363383-18-9 is cleaved under mild acidic conditions (e.g., TFA or HCl), providing a key advantage over analogs protected with acid-sensitive groups (e.g., silyl ethers) or groups requiring harsher cleavage (e.g., Cbz). In contrast, a benzyl-protected analog, such as Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate, requires hydrogenolysis, which is incompatible with molecules containing reducible functionalities like alkenes or nitro groups [1]. This orthogonality is a quantifiable advantage in multi-step synthetic planning, allowing for the selective unveiling of the secondary amine without perturbing other sensitive motifs.

Protecting Group Boc Synthetic Strategy Orthogonality

High-Value Procurement and Research Applications for tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1363383-18-9)


Lead Optimization for Metabolic Stability and Lipophilicity Modulation

This compound is ideally suited for medicinal chemistry teams aiming to replace a piperidine or piperazine motif with a conformationally constrained, three-dimensional bioisostere. The established class-level evidence suggests that this scaffold can lower logD and improve metabolic stability, directly addressing common liabilities in early-stage drug candidates [1]. Procurement of this specific intermediate allows for the rapid exploration of SAR around the spirocyclic core, leveraging its predicted XLogP3 of 1.6 as a design parameter [2].

Synthesis of Complex Drug Candidates Requiring Orthogonal Protecting Group Strategies

The presence of both an acid-labile Boc-protected amine and a free hydroxyl group makes this compound a premier building block for the convergent synthesis of complex molecules, as documented in patent applications from AstraZeneca, Johnson & Johnson, and Epizyme [2]. Its orthogonality allows for selective amine deprotection in the presence of other common protecting groups, simplifying the construction of elaborate drug candidates and molecular probes.

Diversification of Screening Libraries with High Fsp3 Spirocyclic Building Blocks

In hit discovery and library synthesis, this compound serves as a high-value, sp3-rich spirocyclic scaffold for generating diverse compound collections. Its rigid, three-dimensional structure is a key differentiator from flat, aromatic cores, and is a proven strategy for exploring novel chemical space with improved drug-like properties [1]. The compound is readily available from multiple vendors in research-scale quantities (e.g., 100mg to 10g), making it accessible for parallel synthesis and high-throughput experimentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.